Ethyl 4-{[(5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazol-4-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of ETHYL 4-(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylphenyl isocyanate with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the thiadiazole ring. The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
ETHYL 4-(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted thiadiazole derivatives and modified benzoate esters .
Scientific Research Applications
ETHYL 4-(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a drug candidate due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
ETHYL 4-(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE can be compared with other similar compounds, such as:
4-(Ethyl(methyl)carbamoyl)phenyl boronic acid: This compound also contains a carbamoyl group and is used in similar applications, but it lacks the thiadiazole ring, making it less versatile in certain chemical reactions.
N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide: This compound has a similar structure but contains a pyrrolo[2,1-f][1,2,4]triazine ring instead of a thiadiazole ring, leading to different biological activities and applications.
The uniqueness of ETHYL 4-(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE lies in its combination of a thiadiazole ring with a benzoate ester and carbamoyl group, providing a versatile scaffold for various chemical and biological applications.
Properties
Molecular Formula |
C20H19N5O4S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
ethyl 4-[[5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H19N5O4S/c1-3-29-19(27)13-6-10-14(11-7-13)21-17(26)16-18(30-25-24-16)23-20(28)22-15-8-4-12(2)5-9-15/h4-11H,3H2,1-2H3,(H,21,26)(H2,22,23,28) |
InChI Key |
VAXUYBPBKMQOAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SN=N2)NC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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